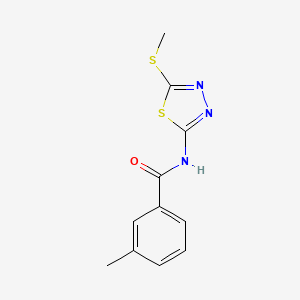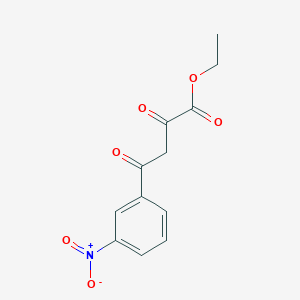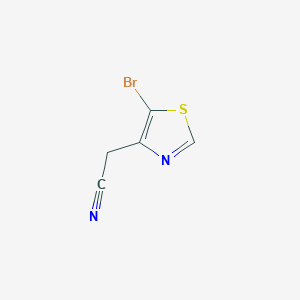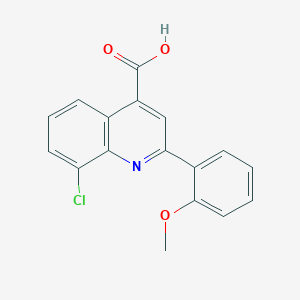![molecular formula C21H14F2N4O2 B2480173 2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide CAS No. 921564-84-3](/img/structure/B2480173.png)
2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide" is a chemical entity that has garnered interest within the scientific community for its potential applications and chemical characteristics. While direct studies on this specific compound were not found, related research on similar compounds provides insights into synthesis methods, molecular structures, chemical reactions, and properties that can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related pyrido[2,3-d]pyrimidin derivatives involves multi-step chemical reactions, starting from basic building blocks such as nitrobenzoic acid and various amines. The synthesis process can include chlorination, aminolysis, hydrazine hydrate reduction, condensation, and sodium borohydride reduction steps to achieve the desired compound (Gong Ping, 2007).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques like FT-IR, NMR (1H NMR, 13C NMR, HETCOR-NMR), Mass spectroscopy, and X-ray diffraction. These methods help in confirming the molecular geometry, functional groups, and overall architecture of the compound (Mecit Özdemir et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving pyrido[2,3-d]pyrimidin derivatives can include cyclo-condensation reactions, carbonylative synthesis, and reactions with various reagents to modify functional groups or to introduce new chemical functionalities, illustrating the compound's reactive versatility (Lu-Yang Fu et al., 2019).
Physical Properties Analysis
The physical properties of such compounds, including solubility, crystallinity, and morphological characteristics, can be assessed through spectroscopic and crystallographic analyses. The compounds exhibit luminescent properties and may form nano-aggregates with enhanced emission in specific solvent conditions (A. Srivastava et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, can be inferred from studies on similar molecules. For instance, studies on related compounds demonstrate potential antitumor activity and the ability to inhibit specific cellular processes, indicating the bioactive nature of these molecules (Nancy Z. Zhou et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Structure-Activity Relationship Studies : Compounds structurally related to 2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide have been studied for their potential as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. Substitutions at specific positions of the pyrimidine ring have shown varying effects on the compound's activity and bioavailability, highlighting the importance of the carboxamide group at the 5-position for activity (Palanki et al., 2000).
Antineoplastic Applications : The compound and its derivatives have been explored for their roles as antineoplastic agents. For instance, flumatinib, a related compound, is undergoing clinical trials in China for treating chronic myelogenous leukemia (CML), showcasing the potential for derivatives of this compound in cancer therapy (Gong et al., 2010).
Antifungal Activity : Novel pyrimidine derivatives containing an amide moiety, structurally similar to this compound, have shown significant antifungal activity against specific pathogens, indicating the potential for agricultural applications or the development of new antifungal medications (Wu et al., 2021).
Aldose Reductase Inhibition and Antioxidant Activity : Derivatives of the compound have been evaluated as aldose reductase inhibitors with potential therapeutic implications for diabetes-related complications. Moreover, these compounds exhibited antioxidant properties, which could be beneficial in managing oxidative stress-related diseases (La Motta et al., 2007).
Synthetic Methodologies : The compound and its derivatives have also been a focus of synthetic chemistry research, exploring new methodologies for their synthesis. For example, reactions involving perfluoro-2-methylpent-2-ene have been used to generate partially fluorinated heterocycles, demonstrating the versatility of fluorinated compounds in heterocyclic chemistry (Chi et al., 2000).
Safety and Hazards
While specific safety and hazard information for this compound is not available in the search results, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propiedades
IUPAC Name |
2,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F2N4O2/c1-12-25-19-17(6-3-9-24-19)21(29)27(12)15-5-2-4-14(11-15)26-20(28)16-8-7-13(22)10-18(16)23/h2-11H,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFJXBXCMIWZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=CC(=C3)NC(=O)C4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)




![(Z)-ethyl 1-butyl-2-((4-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2480103.png)


![1-[(4-Methanesulfonylphenyl)methyl]-3-methylurea](/img/structure/B2480106.png)


![(3-Chlorophenyl)[4-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2480111.png)
![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2480113.png)